Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate
Description
Properties
Molecular Formula |
C26H46N4O10 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O3.C2H2O4/c2*1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12;3-1(4)2(5)6/h2*9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
RZCBJFWFJICAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic ring system, introduction of the amino group, and installation of the tert-butyl carbamate protecting group (Boc group) on the carboxylate functionality. The preparation generally follows these steps:
Reported Synthesis of the Parent Compound
While direct published protocols for the hemioxalate salt are limited, the parent compound tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been synthesized via routes involving spirocyclic intermediates:
- A key intermediate is often a tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate , which is then reductively aminated or converted to the amino derivative.
- The spirocyclic core is constructed by cyclization reactions involving nitrogen and oxygen nucleophiles forming the azaspiro and oxaspiro rings.
- The tert-butyl carbamate group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions.
Example Synthetic Route (Inferred from Related Compounds)
Salt Formation: Hemioxalate Preparation
The hemioxalate salt is formed by reacting the free base of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with oxalic acid in a stoichiometric or sub-stoichiometric ratio, typically in an organic solvent or aqueous-organic mixture. The hemioxalate salt is known to enhance the physicochemical properties such as solubility and stability, which is valuable for pharmaceutical applications.
Data Tables Summarizing Key Preparation Parameters
Research Discoveries and Insights
- The spirocyclic framework of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is synthetically challenging due to ring strain and stereochemical complexity, requiring careful control of reaction conditions.
- The use of zinc/copper couples and trichloroacetyl chloride in cyclization steps has been demonstrated to be effective in related spirocyclic lactam syntheses.
- Protection of the amino and carboxyl groups with tert-butyl carbamate groups improves compound stability and facilitates purification.
- Formation of the hemioxalate salt is a strategic choice to optimize the compound's pharmaceutical profile, including solubility and crystallinity, though detailed protocols remain proprietary or unpublished.
- Limited direct literature on the hemioxalate salt preparation indicates a need for further research publication in this area.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Scientific Research Applications
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure can provide rigidity and specificity in binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The spirocyclic scaffold varies in ring size, substituents, and functional groups, influencing conformational rigidity and biological interactions. Key comparisons include:
Physical and Chemical Properties
| Property | Target Compound | tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate |
|---|---|---|---|
| Molecular Weight | 241.29 (hemioxalate excluded) | 241.29 | 240.30 |
| logP (Predicted) | ~0.39 (similar to aminomethyl analog) | ~1.2 (due to ketone) | ~0.45 |
| Polar Surface Area (Ų) | ~65 (amino group contributes) | ~55 | ~65 |
| Solubility | High (hemioxalate salt) | Moderate (neutral form) | Moderate |
Biological Activity
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. This compound has garnered interest in pharmaceutical research due to its intriguing interactions with biological systems.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its biological activity. The presence of an amino group and an oxa linkage in the structure enhances its potential for enzyme interaction and receptor binding.
Structural Formula
Chemical Structure
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 1263177-22-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or modulation of enzymatic activity.
Potential Biological Targets:
- Enzymes : The compound may act as an inhibitor or modulator for various enzymes involved in metabolic pathways.
- Receptors : It can interact with neurotransmitter receptors, influencing signaling pathways.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate on a specific enzyme (e.g., acetylcholinesterase). The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating conditions related to cholinergic dysfunction.
Study 2: Antimicrobial Activity
In another research study, the compound was evaluated for its antimicrobial properties against various bacterial strains. The findings demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the presence of the amino group significantly enhances the biological activity of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate compared to its counterparts lacking this functional group.
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Moderate antibacterial, enzyme inhibition |
| Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Lower enzyme inhibition |
| Tert-butyl 3-keto analog | Minimal biological activity |
Q & A
Basic: What synthetic strategies are effective for constructing the spirocyclic core of this compound?
The spirocyclic scaffold is typically synthesized via cyclization reactions using tert-butyl-protected intermediates. For example, a diastereomeric mixture of spirocyclic intermediates can be generated through nucleophilic substitution or ring-closing reactions. Silica gel chromatography (80% EtOAc/hexanes) is commonly employed to separate diastereomers, though some mixtures remain inseparable . Key steps include:
- Protection of reactive groups : Use of tert-butyl carbamate (Boc) to protect amines during cyclization .
- Ring-closing agents : Activation via reagents like para-methoxybenzoyl chloride in dry pyridine, followed by purification using gradient elution (e.g., 30% EtOAc/hexanes) .
- Yields : Reported yields range from 72% to 83%, depending on the steric and electronic properties of substituents .
Basic: How should researchers characterize the purity and stereochemistry of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- X-ray crystallography : Resolve ambiguous stereochemistry in diastereomeric mixtures .
Basic: What are the documented physicochemical properties, and how can missing data be addressed?
Existing safety data sheets (SDS) lack critical data (e.g., melting point, solubility). To address this:
- Experimental determination :
- Prediction tools : Use computational models (e.g., COSMO-RS) to estimate logP and aqueous solubility .
Advanced: How can stereochemical outcomes be controlled during spirocycle formation?
- Chiral auxiliaries : Introduce enantiopure starting materials (e.g., (1R,5S)-configured bicyclic precursors) to bias spirocenter formation .
- Reaction conditions :
- Post-synthetic resolution : Enzymatic or chemical resolution of diastereomers using chiral resolving agents .
Advanced: What experimental design principles optimize reaction yields and selectivity?
-
Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
Factor Low Level High Level Temperature (°C) 0 25 Solvent (EtOAc:Hex) 30% 50% Catalyst (mol%) 5 10 -
Statistical analysis : Use ANOVA to determine significant factors affecting yield and enantiomeric excess (ee) .
Advanced: How should researchers resolve contradictions in reported synthetic data?
Discrepancies in yields (e.g., 72% vs. 83%) may arise from:
- Substrate variability : Differences in substituent bulk (e.g., benzyl vs. methyl groups) affecting transition states .
- Workup protocols : Incomplete extraction or solvent impurities (e.g., residual pyridine) reducing isolated yields .
- Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and cross-validate with independent labs .
Basic: What safety precautions are critical when handling this compound?
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods to minimize inhalation exposure (Section 8 of SDS) .
- Spill management : Absorb with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: What derivatives or analogs have shown promise in structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
